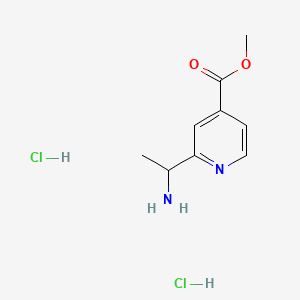

Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride

Description

Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride is a hydrochloride salt of a pyridine-derived compound with a molecular formula of C₉H₁₄Cl₂N₂O₂ and a molecular weight of 265.12 g/mol . Its structure features a pyridine ring substituted at the 2-position with a 1-aminoethyl group and at the 4-position with a methyl ester. The dihydrochloride form enhances water solubility, making it advantageous for synthetic applications in medicinal chemistry.

This compound is primarily utilized as a building block in organic synthesis, particularly for developing bioactive molecules.

Properties

Molecular Formula |

C9H14Cl2N2O2 |

|---|---|

Molecular Weight |

253.12 g/mol |

IUPAC Name |

methyl 2-(1-aminoethyl)pyridine-4-carboxylate;dihydrochloride |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-6(10)8-5-7(3-4-11-8)9(12)13-2;;/h3-6H,10H2,1-2H3;2*1H |

InChI Key |

RVRVLZUDLZUPFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CC(=C1)C(=O)OC)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride-Mediated Amination

A widely reported method involves the conversion of 2-(1-carboxyethyl)pyridine-4-carboxylic acid to its acyl chloride derivative, followed by reaction with methylamine. This approach, adapted from analogous pyridine monoamide syntheses, proceeds as follows:

Acyl Chloride Formation :

- Reactants : 2-(1-Carboxyethyl)pyridine-4-carboxylic acid, thionyl chloride (SOCl₂), catalytic dimethylformamide (DMF).

- Conditions : Reflux in dichloromethane (DCM) under nitrogen for 3–4 hours.

- Yield : ~85% (theoretical).

Methylamine Coupling :

Salt Formation :

Key Data :

| Step | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Acyl Chloride Formation | DCM | Reflux | 3 h | 85 |

| Methylamine Coupling | DCM | 0–5°C | 12 h | 78 |

| Salt Formation | Ethanol | RT | 1 h | 92 |

Reductive Amination Approach

An alternative route employs reductive amination of methyl 2-acetylpyridine-4-carboxylate, leveraging the compound’s ketone group:

Imine Formation :

- Reactants : Methyl 2-acetylpyridine-4-carboxylate, ammonium acetate (NH₄OAc), ethanol.

- Conditions : Reflux for 6 hours.

Reduction :

Acidification :

- Addition of concentrated HCl in ethanol precipitates the dihydrochloride salt.

Optimization Insights :

- pH Control : Maintaining pH 5–6 during reduction minimizes side reactions.

- Yield : 70–75% after purification by recrystallization (ethanol/water).

Industrial-Scale Production

Patent US8697876B2 discloses a continuous-flow process for analogous pyridine derivatives, emphasizing cost efficiency and scalability:

- Reactor Design : Tubular reactor with inline HCl gas introduction.

- Throughput : 50 kg/batch with ≥90% yield.

- Key Advantage : Reduced solvent waste via ethanol recycling.

Purification and Analytical Characterization

Purification Techniques

Spectroscopic Data

Reaction Optimization Challenges

Steric and Electronic Effects

Solvent Selection

- Polar Protic Solvents (e.g., ethanol): Enhance salt solubility but reduce reaction rates.

- DCM : Optimal for balancing reactivity and solubility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride with structurally related hydrochlorides and amine derivatives listed in the Enamine Ltd catalogue .

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Potential Applications |

|---|---|---|---|---|

| Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride | C₉H₁₄Cl₂N₂O₂ | 265.12 | Pyridine core, aminoethyl group, methyl ester, dihydrochloride | Drug discovery (kinase inhibitors), coordination chemistry |

| Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride | C₆H₁₂ClNO₃ | 181.62 | Linear chain, hydroxymethyl group, methyl ester, hydrochloride | Peptide mimetics, prodrug synthesis |

| 2-(4,4-Dimethylcyclohex-1-en-1-yl)-2-methylprop-1-amine hydrochloride | C₁₂H₂₂ClN | 215.76 | Cyclohexene ring, branched alkylamine, hydrochloride | Agrochemical intermediates, fragrance synthesis |

| 4-Chloro-2-(difluoromethyl)aniline hydrochloride | C₇H₇ClF₂N | 194.59 | Aromatic ring, chloro and difluoromethyl substituents, hydrochloride | Antifungal agents, herbicides |

| Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride | C₆H₁₀ClFNO₂ | 193.60 | Cyclobutane ring, fluorine substituent, methyl ester, hydrochloride | Fluorinated drug candidates (e.g., CNS-targeting compounds) |

| 2-Cyclopropyl-6-methylaniline hydrochloride | C₁₀H₁₄ClN | 183.68 | Aromatic ring, cyclopropyl and methyl substituents, hydrochloride | Antibacterial agents, polymer additives |

Key Structural and Functional Differences:

Core Heterocycles vs. Aliphatic Chains: The target compound’s pyridine ring enables π-π stacking and hydrogen bonding, critical for binding to biological targets like enzymes . In contrast, aliphatic compounds (e.g., Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride) lack aromaticity, favoring solubility and flexibility in peptide-like structures.

Halogen Substituents :

- 4-Chloro-2-(difluoromethyl)aniline hydrochloride contains chlorine and fluorine atoms, which enhance electronegativity and metabolic stability, making it suitable for agrochemicals . The target compound lacks halogens but includes a pyridine ring, which may improve bioavailability in drug design.

Cyclic vs. The target compound’s pyridine-aminoethyl hybrid structure balances rigidity and functional group accessibility.

Dihydrochloride vs. Monohydrochloride Salts: The dihydrochloride form of the target compound increases solubility compared to monohydrochloride analogs, facilitating aqueous-phase reactions .

Research Implications:

- The pyridine-based structure of Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride positions it as a candidate for kinase inhibitor development, leveraging its ability to mimic ATP-binding motifs. Compounds with fluorinated or halogenated groups (e.g., 4-chloro-2-(difluoromethyl)aniline hydrochloride) are more suited for environmentally stable agrochemicals due to increased resistance to degradation .

Biological Activity

Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride, also known as 2-(aminomethyl)pyridine-4-carboxylic acid hydrochloride, is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an aminomethyl group and a carboxylic acid functional group. This configuration enhances its reactivity and interaction with various biomolecules. The presence of the amino group allows for hydrogen bonding and ionic interactions, which are crucial for its biological activity.

The biological activity of methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride is primarily attributed to its interactions with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit various enzymes, modulating metabolic pathways. For instance, it has been shown to reduce the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

- Receptor Binding : It may bind to specific receptors, influencing cellular signaling processes. This binding can lead to alterations in gene expression and cellular responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, including Gram-positive bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Enterococcus faecalis.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation by inhibiting COX enzymes. In vitro studies have demonstrated reduced COX-2 activity.

- Neuroprotective Properties : Emerging evidence indicates that it may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of growth in Gram-positive bacteria | |

| Anti-inflammatory | Reduced COX-2 activity in vitro | |

| Neuroprotection | Protection against oxidative stress in neuronal cultures |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride against clinical isolates of S. aureus. The minimum inhibitory concentration (MIC) was determined to be 0.12 μg/mL, indicating potent activity against this pathogen .

- Anti-inflammatory Mechanism : In vitro experiments demonstrated that the compound significantly inhibited COX-2 enzyme activity, leading to decreased production of pro-inflammatory mediators. This suggests its potential utility in treating inflammatory conditions .

- Neuroprotective Effects : Research involving neuronal cell cultures indicated that treatment with methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride reduced markers of oxidative stress, supporting its role as a neuroprotective agent .

Q & A

Basic: What are the recommended methods for synthesizing and purifying Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride?

Answer:

The synthesis typically involves multi-step organic reactions, including condensation of pyridine derivatives with aminoethyl groups under controlled conditions. A common approach is to:

- Use HCl-mediated protonation to stabilize intermediates during amide bond formation (observed in structurally similar piperidine derivatives) .

- Purify via recrystallization in ethanol/water mixtures or column chromatography with silica gel (C18 reverse-phase for polar intermediates) .

- Confirm purity using HPLC (≥95% purity threshold) with UV detection at 254 nm, referencing retention times against standards .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to verify the pyridine ring, methyl carboxylate, and aminoethyl groups (e.g., δ 8.2–8.5 ppm for pyridine protons) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]⁺ ~259.1 Da for the free base; dihydrochloride adds ~72 Da) .

- Elemental analysis : Validate Cl⁻ content (theoretical ~25.8% for dihydrochloride) .

Advanced: How does this compound interact with Rho-associated kinase (ROK) pathways in cellular studies?

Answer:

Structural analogs suggest potential modulation of RhoA/ROK signaling, which regulates myosin phosphatase activity:

- Mechanism : The aminoethyl group may mimic cationic residues in RhoA-binding domains, inhibiting ROK-mediated phosphorylation of myosin phosphatase subunits (e.g., MYPT1) .

- Experimental design : Use vascular smooth muscle cells (VSMCs) to measure Ca²⁺ sensitization via myosin light-chain phosphorylation (Western blot with anti-pMLC20 antibodies) .

- Controls : Include Y-27632 (ROK inhibitor) and GTPγS (RhoA activator) to validate pathway specificity .

Advanced: What strategies mitigate instability during long-term storage of this hygroscopic compound?

Answer:

- Storage : Keep in airtight containers with desiccants (silica gel) at –20°C, under nitrogen atmosphere to prevent hydrolysis of the ester group .

- Stability testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC to detect hydrolysis products (e.g., free carboxylic acid) .

Advanced: How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Answer:

- Modifications : Introduce substituents at the pyridine 3-position (e.g., halogenation) to enhance ROK binding affinity, as seen in chlorophenyl analogs .

- Assays : Compare IC₅₀ values in ROK inhibition assays (kinase-Glo® luminescent platform) and measure cellular permeability (Caco-2 monolayer model) .

- Data interpretation : Correlate logP (2.1–3.5) with bioavailability; prioritize derivatives with ClogP <4 to reduce off-target effects .

Advanced: How should researchers resolve contradictions in its reported biological activity across studies?

Answer:

Discrepancies may arise from:

- Cell-type variability : Test in multiple models (e.g., VSMCs vs. cancer cells) due to differential RhoA/ROK expression .

- Concentration gradients : Use dose-response curves (1 nM–100 µM) to identify biphasic effects (e.g., low-dose inhibition vs. high-dose off-target kinase activation) .

- Orthogonal assays : Validate findings with CRISPR-mediated ROK knockout or siRNA silencing to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.